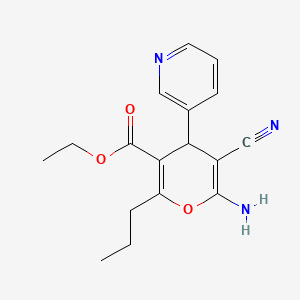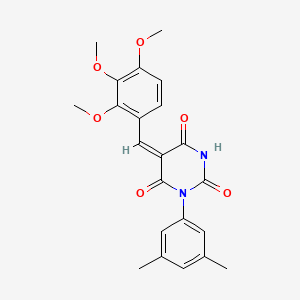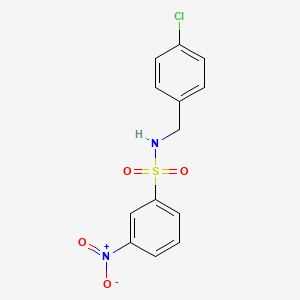
2-phenyl-4,5-di-2-thienyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-4,5-di-2-thienyl-1H-imidazole, also known as PTI, is a heterocyclic compound that has garnered significant interest in scientific research due to its potential applications in various fields. This molecule is a derivative of imidazole and is known for its unique chemical properties, which make it a suitable candidate for various applications in the field of chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of 2-phenyl-4,5-di-2-thienyl-1H-imidazole is not fully understood, but it is believed to interact with various cellular proteins and enzymes, which leads to the inhibition of cell growth and proliferation. 2-phenyl-4,5-di-2-thienyl-1H-imidazole has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
2-phenyl-4,5-di-2-thienyl-1H-imidazole has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-phenyl-4,5-di-2-thienyl-1H-imidazole inhibits the growth and proliferation of cancer cells, while in vivo studies have shown that 2-phenyl-4,5-di-2-thienyl-1H-imidazole has a low toxicity profile and does not cause any significant adverse effects. 2-phenyl-4,5-di-2-thienyl-1H-imidazole has also been shown to have antioxidant properties, which may contribute to its potential use in the field of environmental science.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-phenyl-4,5-di-2-thienyl-1H-imidazole is its ease of synthesis, which makes it a suitable candidate for various lab experiments. Additionally, 2-phenyl-4,5-di-2-thienyl-1H-imidazole has a low toxicity profile, making it a safe compound to work with. However, one of the limitations of 2-phenyl-4,5-di-2-thienyl-1H-imidazole is its limited solubility in water, which may limit its potential applications in certain fields.
Zukünftige Richtungen
There are several future directions for the study of 2-phenyl-4,5-di-2-thienyl-1H-imidazole. One potential direction is the further investigation of its potential applications in the field of organic electronics, where it has shown promising results as a hole transport material. Another potential direction is the further investigation of its potential use as an anti-cancer agent, where it has shown promising results in vitro. Additionally, further research is needed to fully understand the mechanism of action of 2-phenyl-4,5-di-2-thienyl-1H-imidazole and its potential applications in various fields.
Synthesemethoden
There are several methods for synthesizing 2-phenyl-4,5-di-2-thienyl-1H-imidazole, including the reaction between 2-phenyl-4,5-di-2-thienyl-1H-imidazole and various reagents such as acetic anhydride, triethylamine, and phosphorus pentoxide. Another method involves the reaction between 2-phenyl-4,5-di-2-thienyl-1H-imidazole and 2-bromo-1-phenylethanol in the presence of potassium carbonate. The synthesis of 2-phenyl-4,5-di-2-thienyl-1H-imidazole is relatively simple and can be achieved through various methods, making it a suitable candidate for further research.
Wissenschaftliche Forschungsanwendungen
2-phenyl-4,5-di-2-thienyl-1H-imidazole has been extensively studied for its potential applications in various fields. One of the most significant applications of 2-phenyl-4,5-di-2-thienyl-1H-imidazole is in the field of organic electronics, where it is used as a hole transport material in organic photovoltaic cells. 2-phenyl-4,5-di-2-thienyl-1H-imidazole has also shown promising results in the field of medicine, where it has been studied for its potential use as an anti-cancer agent. Additionally, 2-phenyl-4,5-di-2-thienyl-1H-imidazole has been studied for its potential applications in the field of environmental science, where it has been used as a sensor for detecting heavy metals in water.
Eigenschaften
IUPAC Name |
2-phenyl-4,5-dithiophen-2-yl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S2/c1-2-6-12(7-3-1)17-18-15(13-8-4-10-20-13)16(19-17)14-9-5-11-21-14/h1-11H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGXKBCXDPCLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(thienyl)phenylimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891097.png)
![butyl [2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4891100.png)
![N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4891111.png)
![4-[5-(2-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4891116.png)
![7-(3-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4891135.png)

![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)
![5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4891153.png)

![N-(4-isopropylphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B4891159.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(tetrahydro-2H-pyran-4-ylamino)nicotinamide](/img/structure/B4891177.png)
![diethyl [2-(2-{[(4-chlorophenyl)amino]carbonyl}hydrazino)-2-oxoethyl]phosphonate](/img/structure/B4891194.png)

![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891205.png)